METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL](METHYL)AMINO}ACETATE
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Overview
Description
METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE is a synthetic organic compound characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE typically involves the reaction of adamantan-1-ylamine with methyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its unique structural features.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ADAMANTANE-1-CARBOXYLIC ACID: Similar in structure but lacks the ester and carbamoyl groups.
METHYL 2-ADAMANTANECARBOXYLATE: Contains the adamantane moiety but differs in the functional groups attached.
Uniqueness
METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE is unique due to the combination of the adamantane moiety with the ester and carbamoyl groups, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-17(9-13(18)20-2)14(19)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,3-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMISTXEMSQPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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